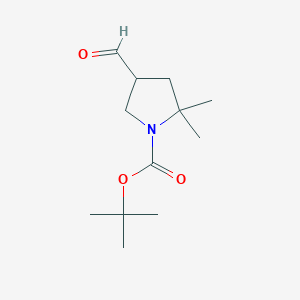

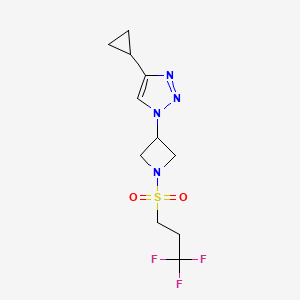

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate were not found, related compounds have been synthesized through various reactions. For instance, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol through four steps including nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate Derivatives Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate and its derivatives play a significant role in the synthesis of small molecule anticancer drugs. Efficient synthetic methods have been developed to create these compounds, which are crucial intermediates in the development of pharmaceuticals aimed at combating cancer resistance issues. These compounds, due to their structure, are also foundational in the development of drugs for other conditions like depression and cerebral ischemia (Zhang et al., 2018).

Synthesis of N-Boc Protected Oxazolidines The compound has been utilized as a precursor in the synthesis of N-Boc protected oxazolidines, showcasing its versatility in chemical synthesis. The synthesis process involves protection, cyclization, and several other steps, indicating the compound's importance in complex chemical synthesis routes (Khadse & Chaudhari, 2015).

Synthesis of Piperidine Derivatives Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate has also been used as a synthon for the preparation of diverse piperidine derivatives, underlining its utility in the synthesis of complex organic molecules (Moskalenko & Boev, 2014).

Material and Polymer Applications

Synthesis of Polyamides The compound has been involved in the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance material applications (Hsiao et al., 2000).

Stereoselective Synthesis of Piperidine Derivatives The compound is integral in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This synthesis contributes to the creation of N-Boc piperidine derivatives, highlighting its importance in creating stereochemically complex structures (Moskalenko & Boev, 2014).

Mechanism of Action

Target of Action

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative used in scientific research for its unique properties

Biochemical Pathways

, it could influence processes such as protein synthesis, cell growth, and cell cycle progression.

Result of Action

, it could potentially influence cell growth and proliferation, and could have implications in conditions such as cancer.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, some related compounds are recommended to be stored in a dark place under an inert atmosphere at 2-8°C .

properties

IUPAC Name |

tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h8-9H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAVMBFYUHHLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2420611.png)

![N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2420613.png)

![4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B2420616.png)

![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)

![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)